molecular formula C30H40N2O4 B12019583 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12019583
M. Wt: 492.6 g/mol
InChI Key: XRZRFSSDAWURID-IMVLJIQESA-N
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Description

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the dimethylaminoethyl group: This can be done through a nucleophilic substitution reaction.

    Addition of the hydroxy group: This step may involve a hydroxylation reaction.

    Incorporation of the isobutoxy-2-methylbenzoyl group: This can be achieved through an esterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to specific receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with cellular membranes: Altering their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: shares similarities with other pyrrol-2-one derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H40N2O4

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O4/c1-19(2)18-36-23-13-14-24(20(3)17-23)27(33)25-26(21-9-11-22(12-10-21)30(4,5)6)32(16-15-31(7)8)29(35)28(25)34/h9-14,17,19,26,33H,15-16,18H2,1-8H3/b27-25+

InChI Key

XRZRFSSDAWURID-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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